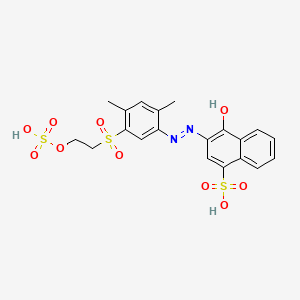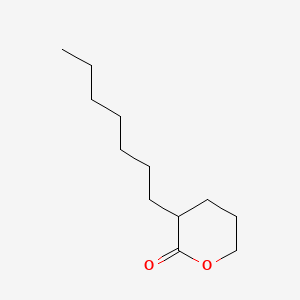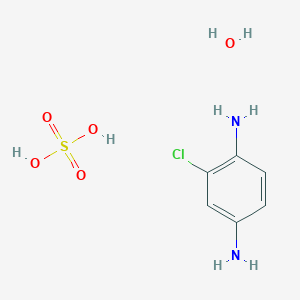
Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- is a complex organic compound with a molecular formula of C13H16ClN3O2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form an intermediate product. This intermediate is then reacted with propargylamine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors may be used to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the cells, leading to apoptosis. The molecular targets include the active sites of the enzymes, where the compound binds and prevents their normal function .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonamide
- N-(2-propynyl)benzenesulfonamide
- Cyclohexylamine derivatives
Uniqueness
Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- is unique due to its specific structural features that allow it to interact with multiple biological targets. Its combination of a benzenesulfonamide core with cyclohexyl and propargylamine groups provides a versatile framework for various chemical modifications and applications .
Properties
CAS No. |
71795-23-8 |
|---|---|
Molecular Formula |
C16H20ClN3O2S |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-cyclohexyl-2-prop-2-ynylguanidine |
InChI |
InChI=1S/C16H20ClN3O2S/c1-2-12-18-16(19-14-6-4-3-5-7-14)20-23(21,22)15-10-8-13(17)9-11-15/h1,8-11,14H,3-7,12H2,(H2,18,19,20) |
InChI Key |
ZPNJMQMOMYGVRP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN=C(NC1CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
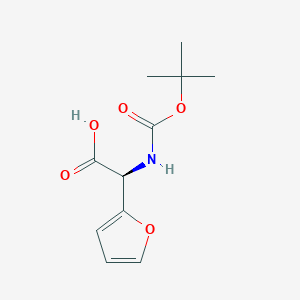
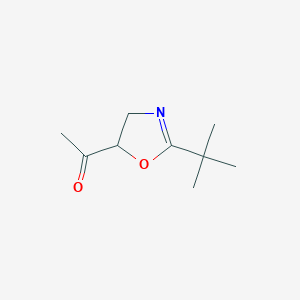
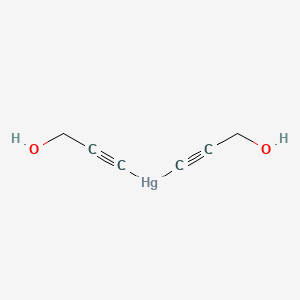
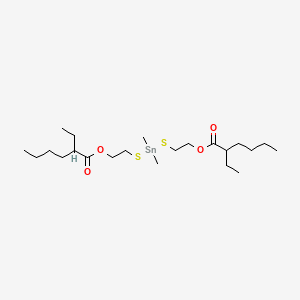
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
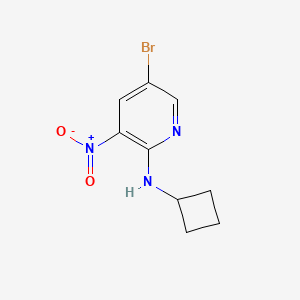
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)

